2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide
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Overview
Description
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is fused with a mesitylacetamide moiety, making it a unique entity with potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It has been found to intercalate with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death .
Biochemical Pathways
Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s dna intercalation activity suggests that it is able to reach the dna within cells, indicating that it is likely to be well-absorbed and distributed within the body .
Result of Action
The compound’s DNA intercalation activity leads to disruption of normal DNA functioning, including replication and transcription processes . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, the compound has potential anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that similar triazoloquinoxaline derivatives have been found to intercalate with DNA, suggesting that this compound may interact with nucleic acids
Cellular Effects
Related compounds have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that similar compounds exert their effects at the molecular level through DNA intercalation . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide typically involves multiple steps:
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Formation of the Triazoloquinoxaline Core: : The initial step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through the reaction of 2-hydrazinylquinoxaline with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst.
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Introduction of the Mesitylacetamide Moiety: : The next step involves the acylation of the triazoloquinoxaline intermediate with mesityl chloride in the presence of a base such as triethylamine. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
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Reduction: : Reduction of the triazoloquinoxaline core can yield dihydro derivatives, which may exhibit different biological activities.
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Substitution: : The mesitylacetamide moiety can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For instance, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
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Biology: : The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
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Medicine: : Due to its unique structure, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
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Industry: : The compound can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide: Similar in structure but with a phenyl group instead of a mesityl group.
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-tolylacetamide: Contains a tolyl group, which may alter its biological activity.
Uniqueness
The presence of the mesityl group in 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-5-18-24-25-21-22(29)26(16-8-6-7-9-17(16)27(18)21)12-19(28)23-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBCKLOEOVSSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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